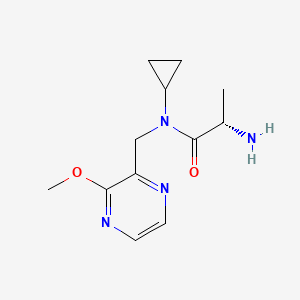

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide

CAS No.:

Cat. No.: VC13469316

Molecular Formula: C12H18N4O2

Molecular Weight: 250.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N4O2 |

|---|---|

| Molecular Weight | 250.30 g/mol |

| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]propanamide |

| Standard InChI | InChI=1S/C12H18N4O2/c1-8(13)12(17)16(9-3-4-9)7-10-11(18-2)15-6-5-14-10/h5-6,8-9H,3-4,7,13H2,1-2H3/t8-/m0/s1 |

| Standard InChI Key | PMVHPGHDFTZHMG-QMMMGPOBSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(CC1=NC=CN=C1OC)C2CC2)N |

| SMILES | CC(C(=O)N(CC1=NC=CN=C1OC)C2CC2)N |

| Canonical SMILES | CC(C(=O)N(CC1=NC=CN=C1OC)C2CC2)N |

Introduction

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide is a synthetic organic compound with the molecular formula and a molecular weight of 250.30 g/mol. It is categorized as a derivative of propionamide, featuring a cyclopropyl group and a methoxy-pyrazine moiety. The compound is identified by PubChem CID 66568874 and has been studied for its potential applications in medicinal chemistry, particularly due to its structural features that make it suitable for biological interactions .

Synthesis

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide typically involves:

-

Starting Materials: Cyclopropylamine, pyrazine derivatives, and a propionamide precursor.

-

Reaction Pathway:

-

Functionalization of pyrazine with a methoxy group.

-

Coupling of the methoxypyrazine derivative with cyclopropylamine.

-

Formation of the final amide bond using standard peptide coupling reagents.

-

Detailed experimental protocols for similar compounds suggest that these reactions are conducted under mild conditions to preserve stereochemistry .

Biological Relevance

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide has been investigated for its potential as a pharmacological agent due to its structural features:

-

Amide Functional Group: Facilitates hydrogen bonding with biological targets, enhancing binding affinity.

-

Cyclopropyl Group: Increases metabolic stability by resisting enzymatic degradation.

-

Methoxypyrazine Ring: Enhances lipophilicity and may contribute to selective interactions with enzymes or receptors.

Although specific biological activities for this compound are not detailed in current literature, structurally related compounds have been explored for applications such as enzyme inhibition, antimicrobial activity, and receptor modulation .

Computational and Experimental Studies

5.1 Docking Studies

Molecular docking studies indicate that compounds with similar frameworks can interact with active sites of enzymes, such as kinases or proteases, through hydrogen bonding and hydrophobic interactions .

5.2 Spectroscopic Characterization

To confirm the structure:

-

NMR Spectroscopy: Provides insights into the chemical environment of protons and carbons in the molecule.

-

Mass Spectrometry (MS): Confirms molecular weight.

-

IR Spectroscopy: Identifies functional groups such as amides and ethers.

Comparative Analysis

A comparison of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide with related compounds highlights its unique properties:

| Property | (S)-Compound | Related Pyrazine Derivative |

|---|---|---|

| Molecular Weight | 250.30 g/mol | ~255 g/mol |

| Functional Groups | Amide, Methoxy | Amide, Chloro |

| Biological Activity Potential | Enzyme Binding | Antimicrobial |

Future Directions

Further research on (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide could include:

-

In Vitro Studies: Testing its activity against specific biological targets.

-

SAR Analysis: Investigating structure-activity relationships to optimize potency.

-

Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.

This compound’s unique combination of stability and functional versatility makes it an attractive candidate for drug discovery programs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume